molecular formula C₂₀H₁₃D₆F₃N₂O₄ B1161378 Trifloxystrobin-d6

Trifloxystrobin-d6

Cat. No.: B1161378
M. Wt: 414.41
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Scientific Inquiry

Stable isotope labeling is a powerful technique in scientific research that involves the substitution of an atom in a molecule with one of its non-radioactive (stable) isotopes. nih.gov Common stable isotopes used in this practice include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). scielo.org.mx This substitution creates a compound that is chemically identical to its unlabeled counterpart but has a slightly different mass. researchgate.net This mass difference allows researchers to track the labeled molecules through complex biological or chemical systems using mass-sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scielo.org.mxresearchgate.net The ability to trace molecules has profound implications for understanding metabolic pathways, reaction mechanisms, and the distribution of substances within an organism or the environment. nih.govnih.gov This technique is pivotal in fields such as metabolomics, proteomics, environmental science, and pharmaceutical development. nih.govacs.org

Overview of Deuterated Compounds and their Applications in Agrochemical Research

In agrochemical research, deuterated compounds, which are molecules where one or more hydrogen atoms have been replaced by deuterium, serve as invaluable tools. nyxxb.cn They are frequently used as internal standards in quantitative analysis to ensure the accuracy and reliability of measurements for pesticide residues in food and environmental samples. nyxxb.cnnih.gov The use of a deuterated internal standard can correct for variations that may occur during sample preparation and analysis. acs.org Furthermore, because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, deuterated agrochemicals can exhibit a kinetic isotope effect, meaning they may be metabolized more slowly. nyxxb.cn This property is utilized by researchers to study the metabolic fate and toxicology of agrochemicals. nyxxb.cnnih.gov

Contextualization of Trifloxystrobin-d6 within Deuterated Agrochemical Standards

This compound is a deuterated analog of the broad-spectrum fungicide, Trifloxystrobin (B1683241). cymitquimica.comcaymanchem.com As a deuterated agrochemical standard, its primary and critical role is to serve as an internal standard for the precise quantification of Trifloxystrobin in various analytical methods, particularly those employing gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry. caymanchem.comglpbio.com The presence of six deuterium atoms gives it a distinct mass, allowing it to be differentiated from the non-labeled Trifloxystrobin, thereby enabling accurate residue analysis in complex matrices such as fruits, vegetables, soil, and animal-derived products. nih.govnih.govnih.gov

Properties

Molecular Formula

C₂₀H₁₃D₆F₃N₂O₄

Molecular Weight

414.41

Synonyms

(E,E)-α-(methoxyimino)-2-[[[[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]benzeneacetic Acid Methyl Ester-d6;  CGA 279202-d6;  Compass (strobilurin fungicide)-d6;  Consist-d6;  Flint (fungicide)-d6;  Tega-d6;  Trifloxystrobin-d6;  Trilex-d6;  Twi

Origin of Product

United States

Chemical Profile of Trifloxystrobin D6

Structure and Chemical Formula

Trifloxystrobin-d6 is structurally identical to Trifloxystrobin (B1683241), with the exception of six hydrogen atoms being replaced by deuterium (B1214612) isotopes. The formal chemical name is methyl (E)-2-(methoxyimino)-2-(2-(((((E)-1-(3-(trifluoromethyl)phenyl)ethylidene)amino)oxy)methyl-d₂)phenyl-3,4,5,6-d₄)acetate. caymanchem.com The deuteration occurs on the phenyl ring and the methyl group attached to the oxyamino bridge.

Chemical Formula: C₂₀H₁₃D₆F₃N₂O₄ cymitquimica.comcaymanchem.com

Structure:

Physical and Chemical Properties

The physical and chemical properties of this compound are largely similar to its non-deuterated counterpart, with the key difference being its molecular weight.

PropertyValueSource
Analyte Name This compound lgcstandards.com
Molecular Weight 414.4 g/mol caymanchem.comglpbio.com
CAS Number 2470226-50-5 glpbio.comlgcstandards.com
Unlabeled CAS Number 141517-21-7 lgcstandards.com
Appearance Off-White Solid cymitquimica.comcaymanchem.com
Solubility Slightly soluble in Chloroform and Methanol caymanchem.comglpbio.com
SIL Type Deuterium lgcstandards.com

Advanced Analytical Methodologies Utilizing Trifloxystrobin D6

Role of Trifloxystrobin-d6 as an Internal Standard in Quantitative Analysis

In quantitative analysis, an internal standard is a substance added in a constant amount to samples, calibration standards, and blanks. This compound is an ideal internal standard because it is chemically and physically almost identical to the analyte, trifloxystrobin (B1683241), but has a different mass due to the deuterium (B1214612) atoms. sigmaaldrich.comsigmaaldrich.com This allows it to be distinguished by a mass spectrometer. Its primary role is to correct for the loss of analyte during sample preparation and for variations in instrument response. sigmaaldrich.com

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification. speciation.net The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample. speciation.net This "isotope spike" equilibrates with the naturally occurring (unlabeled) analyte in the sample. speciation.net

The mixture is then processed and analyzed by a mass spectrometer, which measures the ratio of the two isotopic forms. speciation.net Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical behavior during extraction, cleanup, and analysis, any loss of the analyte is accompanied by a proportional loss of the internal standard. sigmaaldrich.comsigmaaldrich.com This allows for highly accurate calculation of the original analyte concentration, as the measured isotope ratio is unaffected by such losses or by fluctuations in instrument signal. sigmaaldrich.comspeciation.net

The key requirements for IDMS are:

The target element or molecule must have at least two stable isotopes. speciation.net

The isotopic composition of the spike must be known.

The sample and spike must reach isotopic equilibrium. speciation.net

A mass spectrometer must be able to measure the isotope ratios without isobaric interferences. speciation.net

IDMS is widely applied in food safety, environmental monitoring, and clinical analysis for the precise quantification of trace-level contaminants like pesticides. sigmaaldrich.com

Development of Calibration Curves and Mitigation of Matrix Effects in Isotopic Quantification

A calibration curve is essential for relating the instrument's response to the concentration of an analyte. In isotopic quantification, the curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration across a series of calibration standards. lcms.cz

A significant challenge in analytical chemistry, particularly with complex samples like food or soil, is the "matrix effect." f1000research.com This refers to the alteration of the analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to signal suppression or enhancement. f1000research.comresearchgate.net This can result in significant analytical bias and inaccurate quantification. f1000research.com

Using an isotopically labeled internal standard like this compound is a highly effective strategy to mitigate matrix effects. sigmaaldrich.comsigmaaldrich.com Since this compound co-elutes and has nearly identical ionization behavior to the native trifloxystrobin, any matrix effect that suppresses or enhances the analyte's signal will have the same impact on the internal standard's signal. lcms.cz By using the ratio of the two signals for quantification, the matrix effect is effectively canceled out, leading to more accurate and reliable results. lcms.cz

Studies have demonstrated that using isotopically labeled internal standards significantly improves accuracy, with Relative Standard Deviation (RSD) values often falling below 15-20%, even in complex matrices. lcms.czmdpi.com In contrast, analyses without an internal standard can show accuracy deviations of over 60%. lcms.cz

Table 1: Impact of Internal Standard on Mitigating Matrix Effects
Analytical ApproachTypical Accuracy DeviationTypical Relative Standard Deviation (RSD)Efficacy in Complex Matrices
Quantification without Internal StandardCan exceed 60% lcms.czOften > 50% lcms.czLow (Prone to significant bias) f1000research.com
Quantification with Isotopic Internal Standard (e.g., this compound)Within 25% lcms.cz< 20% lcms.czmdpi.comHigh (Effectively compensates for matrix effects) sigmaaldrich.comsigmaaldrich.com

Comprehensive Method Validation Protocols for Deuterated Internal Standards

For an analytical method using a deuterated internal standard to be considered reliable, it must undergo a comprehensive validation process. This ensures the method is fit for its intended purpose. Key validation parameters are outlined below.

Accuracy : This measures the closeness of an analytical result to the true value. It is typically assessed through recovery studies, where a blank matrix is spiked with a known concentration of the analyte. The measured concentration is then compared to the known amount. For pesticide residue analysis, acceptable recovery rates are generally within the 70-120% range. mdpi.comnih.gov

Precision : This describes the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the Relative Standard Deviation (RSD). For quantitative methods, an RSD of ≤ 20% is generally considered acceptable. mdpi.com

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy.

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. nih.gov In a study determining trifloxystrobin in soil, the LOQ was established at 2.5 parts per billion (ppb). nih.gov Another study on cucumbers set the LOQ at 0.01 mg/kg. nih.gov

Table 2: Typical Method Validation Parameters and Acceptance Criteria
ParameterDescriptionCommon Acceptance Criteria
Accuracy (% Recovery)Closeness of measured value to the true value.70% - 120% mdpi.com
Precision (% RSD)Agreement among replicate measurements.≤ 20% mdpi.com
Linearity (R²)Ability to elicit results directly proportional to concentration.> 0.98 or > 0.99 mdpi.com
LOQLowest concentration quantifiable with accuracy/precision.Method- and matrix-dependent (e.g., 0.01 mg/kg) nih.gov

Selectivity : This is the ability of the method to measure the analyte of interest without interference from other components in the sample matrix, such as impurities, degradation products, or other matrix components. nih.gov In mass spectrometry, selectivity is achieved by monitoring specific precursor-to-product ion transitions. The absence of interfering peaks at the retention time of the analyte in blank matrix samples demonstrates selectivity. nih.gov

Robustness : This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). It provides an indication of the method's reliability during normal usage.

Ruggedness : This assesses the degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, instruments, and days. It demonstrates the method's transferability and reliability in different settings.

Chromatographic Techniques Coupled with Mass Spectrometry

The analysis of this compound and its corresponding analyte is predominantly performed using chromatographic techniques coupled with mass spectrometry. podhikaiscientific.com This combination provides the high selectivity and sensitivity required for trace-level analysis in complex mixtures. podhikaiscientific.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the most common technique for analyzing trifloxystrobin. nih.govnih.gov Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), separates the components of a mixture. nih.gov The separated components then enter a tandem mass spectrometer (MS/MS). The first mass analyzer selects the precursor ion (based on the mass-to-charge ratio of trifloxystrobin or this compound), which is then fragmented. The second mass analyzer selects specific product ions, creating a highly selective and sensitive detection method that minimizes background interference. podhikaiscientific.com

Gas Chromatography-Mass Spectrometry (GC-MS) : For analytes that are volatile and thermally stable, GC-MS is another powerful technique. researchgate.net The principles are similar to LC-MS, with gas chromatography providing the separation before the components enter the mass spectrometer for detection and quantification. glpbio.com

These hyphenated techniques are indispensable for modern analytical laboratories, allowing for the simultaneous identification and quantification of multiple analytes in a single analytical run with a high degree of confidence. lcms.cz

Investigation of Environmental Fate and Transformation Pathways Using Deuterated Analogs

Elucidation of Abiotic Degradation Mechanisms

The abiotic degradation of trifloxystrobin (B1683241) is significantly influenced by factors such as sunlight and water pH. regulations.govregulations.gov Studies utilizing isotopically labeled compounds have been instrumental in defining the kinetics and products of these non-biological degradation processes.

Photolytic Transformation Studies and Identification of Isomerization Pathways

Photodegradation is a key mechanism for trifloxystrobin's dissipation in the environment. regulations.gov Exposure to light can induce isomerization of the parent trifloxystrobin molecule, which exists as the (E,E)-isomer. regulations.govepa.gov This process leads to the formation of its geometric isomers: (E,Z), (Z,E), and (Z,Z). regulations.govepa.gov The use of deuterated trifloxystrobin in photolysis studies allows for the unambiguous identification and quantification of these isomers, as they can be distinguished from the unlabeled parent compound and other transformation products by their mass spectra.

The Z,E isomer has been identified as a major transformation product resulting from the photo-induced isomerization of trifloxystrobin in aquatic environments. regulations.gov In aqueous photolysis studies, this isomer can constitute a significant portion of the applied radioactivity. regulations.gov The half-life for this photo-induced isomerization in aquatic environments has been reported to be approximately 14.8 days, while on soil surfaces, it is much faster, with a half-life of about 2.1 days. regulations.gov

Table 1: Photolytic Half-life of Trifloxystrobin

Environmental CompartmentHalf-life (days)
Aquatic Environment14.8
Soil Surface2.1

This table summarizes the reported half-lives for the photo-induced isomerization of trifloxystrobin in different environmental settings. regulations.gov

Hydrolysis Kinetics and Comprehensive Product Identification

Hydrolysis is another significant abiotic degradation pathway for trifloxystrobin, particularly under alkaline conditions. regulations.govregulations.gov The rate of hydrolysis is highly dependent on pH. While trifloxystrobin is relatively stable in acidic conditions (pH 4 and 5), its degradation accelerates as the pH becomes neutral and then alkaline. regulations.govfao.org

The primary degradation product of trifloxystrobin hydrolysis is its corresponding carboxylic acid, CGA321113. fao.orgepa.gov The use of deuterated trifloxystrobin, such as Trifloxystrobin-d6, in conjunction with techniques like LC-MS, facilitates the precise identification and quantification of CGA321113 and other minor hydrolysis products. caymanchem.commedchemexpress.com This is because the mass of the deuterated metabolite will be higher than its non-labeled counterpart, allowing for clear differentiation in complex environmental matrices.

Research has established the following half-lives for trifloxystrobin hydrolysis at 25°C:

pH 7: 55.2 days regulations.gov

pH 9: 0.83 days (approximately 19.8 hours) regulations.govepa.gov

At 20°C, the hydrolysis half-lives were reported as:

pH 5: 8.6 years fao.org

pH 7: 80.1 days fao.org

pH 9: 1.1 days fao.org

Table 2: Hydrolysis Half-life of Trifloxystrobin at Different pH Values

pHTemperature (°C)Half-life
5208.6 years
72080.1 days
72555.2 days
9201.1 days
9250.83 days

This interactive table presents the hydrolysis half-life of trifloxystrobin under various pH and temperature conditions, highlighting its increasing instability in alkaline environments. regulations.govfao.org

Exploration of Biotic Degradation Pathways

Microbial activity plays a crucial role in the breakdown of trifloxystrobin in soil and aquatic systems. regulations.govepa.gov Deuterated analogs are powerful tools for tracing the metabolic fate of the fungicide in these complex biological environments.

Microbial Metabolism in Various Environmental Compartments

In both aerobic soil and aquatic environments, trifloxystrobin undergoes rapid microbial-mediated degradation. epa.gov The half-life of trifloxystrobin in aerobic soil is typically short, ranging from 0.5 to 2 days. epa.gov In aquatic systems, degradation can be even more rapid. epa.gov The primary metabolite formed through microbial action is the carboxylic acid, CGA321113, the same major product observed in abiotic hydrolysis. epa.govagropages.com However, further microbial degradation of CGA321113 appears to occur at a slower rate than the initial breakdown of the parent compound. epa.govagropages.com

Metabolite Identification and Quantification using Deuterated Tracers for Pathway Elucidation

The use of deuterated tracers like this compound is instrumental in identifying and quantifying the full spectrum of metabolites produced during microbial degradation. caymanchem.commedchemexpress.com By introducing a known amount of the deuterated standard into an environmental sample, researchers can accurately measure the concentration of both the parent compound and its metabolites, even at very low levels. This is achieved by comparing the mass spectrometric signals of the labeled and unlabeled compounds. iroatech.com

Beyond the major metabolite CGA321113, other minor degradation products have been identified in soil and water, including isomers of the parent compound and further transformation products of CGA321113. epa.gov The metabolism can involve several routes, including the cleavage of the methyl ester group, hydroxylation of the trifluoromethylphenyl ring, and cis/trans isomerization. epa.gov The use of deuterated tracers helps to confirm the identity of these metabolites and piece together the complete degradation pathway.

Role of Deuterium (B1214612) Labeling in Tracing Degradation Intermediates and Reaction Mechanisms

Deuterium labeling is a powerful technique for tracing the fate of specific parts of the trifloxystrobin molecule during degradation. imreblank.ch By strategically placing deuterium atoms on different parts of the molecule (e.g., on the phenyl rings or the methyl groups), researchers can follow how the molecule is fragmented and transformed by microbial enzymes. This provides detailed insights into the reaction mechanisms involved in its breakdown.

For instance, if a deuterated methyl group is cleaved, the resulting metabolite will lack the deuterium label, while the cleaved methyl group (now likely part of a smaller, more volatile molecule) will retain it. This allows for a more definitive understanding of the metabolic steps. The use of stable isotope labeling coupled with high-resolution mass spectrometry is a sophisticated approach for identifying unknown biotransformation products in complex matrices. researchgate.net This methodology helps to eliminate interference from the sample matrix and provides greater confidence in the structural elucidation of novel metabolites. eag.com

Adsorption, Desorption, and Leaching Studies in Environmental Systems

The mobility of a pesticide in the environment is largely governed by its adsorption to soil particles, subsequent desorption, and potential for leaching into groundwater. Deuterated analogs like this compound are instrumental in tracing these pathways accurately in complex environmental matrices.

The interaction between a pesticide and soil is a key determinant of its environmental distribution. Adsorption and desorption processes control the concentration of the compound in the soil solution, thereby influencing its bioavailability, degradation, and mobility.

Studies have shown that trifloxystrobin is expected to be relatively immobile in soil. epa.gov Its tendency to bind to soil particles is significant, which limits its movement. The primary mechanism for this binding is the interaction with organic matter and clay in the soil. nih.govecetoc.org The extent of adsorption is often directly correlated with the organic matter and clay content of the soil. nih.gov

Laboratory experiments, such as batch equilibrium studies, are used to quantify these interactions. europa.eu In these studies, the distribution of the pesticide between the solid (soil) and liquid (water) phases is measured to determine adsorption/desorption coefficients. While trifloxystrobin itself shows strong adsorption, its primary acid metabolite, CGA-321113, is significantly more mobile and persistent. epa.govnih.govapvma.gov.au This metabolite is formed through hydrolysis and microbial action in soil and water. epa.govnih.gov

Column leaching studies confirm these findings, showing that trifloxystrobin is typically retained in the upper layers of the soil, while its acid metabolite has a higher potential to move through the soil profile. apvma.gov.au One study indicated that trifloxystrobin was almost entirely retained within the top 2 cm of five different soil types, with the exception of a sandy soil where it reached 8 cm. apvma.gov.au The acid derivative, however, was classified as slightly to moderately mobile. apvma.gov.au

The mobility of trifloxystrobin and its key metabolite can be summarized by their soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong binding to soil and low mobility. Trifloxystrobin has a median Koc of 2709 L/kg, classifying it as immobile. epa.gov In contrast, its degradate CGA-321113 is considered to be mobile to very highly mobile. epa.govwur.nl

Table 1: Soil Adsorption and Mobility Data for Trifloxystrobin and its Metabolites

CompoundSoil Organic Carbon Partition Coefficient (Koc) (mL/g)Mobility ClassificationSource(s)
Trifloxystrobin2709Immobile epa.gov
CGA-321113 (acid metabolite)Medium to Very High Mobility RangeMedium to Very Highly Mobile epa.govwur.nl
CGA-357261 (isomer)Medium to Low Mobility RangeMedium to Low epa.gov
CGA-373466 (isomer of CGA-321113)Medium to Very High Mobility RangeMedium to Very High epa.gov

Environmental transport models are essential tools for predicting the potential movement of pesticides to groundwater and surface water. These models, such as PEARL (Pesticide Emission Assessment at Regional and Local scales) and PELMO (Pesticide Leaching Model), simulate the fate and transport of substances in the subsurface. nih.govbayer.combayer.com The accuracy of these models relies on high-quality input data for processes like adsorption, degradation, and water flow.

Deuterated tracers, such as this compound, play a crucial role in obtaining this data and validating the models. medchemexpress.com Stable isotope tracers are ideal for these studies because their chemical behavior is nearly identical to the non-labeled parent compound, but they can be distinguished analytically. medchemexpress.com This allows researchers to track the movement of the pesticide through a complex system without interference from pre-existing levels of the compound. soton.ac.uk

In practice, a known amount of the deuterated pesticide is applied to a soil column or a field plot. semanticscholar.orgescholarship.org Water movement is often tracked simultaneously using a conservative tracer like deuterated water (D₂O) or bromide. europe-geology.eucopernicus.org By analyzing soil and water samples over time for the presence of the deuterated tracer and its transformation products, researchers can:

Determine precise degradation rates in a real-world setting.

Quantify the extent of leaching through the soil profile under various conditions. escholarship.org

Validate and calibrate environmental transport models by comparing model predictions against the measured tracer movement. wur.nl

Assess the influence of different soil types and environmental conditions on pesticide mobility. soton.ac.uk

The use of multiple tracers with different properties can help identify the dominant transport and dissipation processes, such as advection-dispersion, diffusion into soil aggregates, or sorption. soton.ac.ukcopernicus.org This detailed process understanding, facilitated by deuterated analogs, leads to more robust and reliable environmental risk assessments. wur.nl

Isotopic Effects and Mechanistic Studies

Kinetic Isotope Effects (KIE) in Transformation Reactions of Trifloxystrobin (B1683241)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org The study of KIEs is a powerful tool for elucidating reaction mechanisms. wikipedia.orgbaranlab.org While specific KIE studies on the transformation reactions of Trifloxystrobin are not extensively available in publicly accessible literature, the theoretical basis and potential experimental design for such studies can be described.

The theoretical foundation of the KIE lies in the principles of quantum mechanics and transition state theory. numberanalytics.comnumberanalytics.com The substitution of a lighter isotope with a heavier one (e.g., hydrogen with deuterium) results in a lower zero-point vibrational energy for the bond involving the heavier isotope. libretexts.org Consequently, more energy is typically required to break this bond, leading to a slower reaction rate. The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH), KIE = kL/kH. wikipedia.org

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. baranlab.org For C-H bond cleavage, a primary KIE (kH/kD) is typically greater than 1. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization or the steric environment of the transition state. libretexts.orgprinceton.edu

An experimental design to study the KIE of a Trifloxystrobin transformation reaction, such as hydrolysis or photolysis, would involve:

Synthesis of Isotopologues: Preparation of high-purity Trifloxystrobin and Trifloxystrobin-d6. The isotopic purity is crucial for accurate KIE measurements. numberanalytics.com

Reaction Conditions: Conducting the transformation reaction under controlled conditions (e.g., temperature, pH, solvent) for both the labeled and unlabeled compounds. numberanalytics.com

Kinetic Monitoring: Measuring the reaction rates for both isotopologues. This can be achieved by monitoring the disappearance of the reactant or the appearance of a product over time using analytical techniques like HPLC or GC-MS.

Competitive Experiments: A common method involves reacting a mixture of the labeled and unlabeled compounds and measuring the change in the isotopic ratio of the remaining reactant or the product over the course of the reaction. This method can often yield more precise KIE values. baranlab.org

The magnitude of the KIE can provide significant insights into the transition state of the rate-determining step of a reaction. For instance, in a hypothetical hydrolysis of Trifloxystrobin where a C-H bond is cleaved in the rate-determining step, a large primary KIE would be expected. Conversely, if C-H bond cleavage is not involved in the rate-limiting step, a small or secondary KIE would be observed. princeton.edu

For example, if the hydrolysis of the ester group in Trifloxystrobin is the rate-limiting step, deuterium (B1214612) substitution on the phenyl rings would likely result in a secondary KIE. The magnitude of this secondary KIE could help to distinguish between different proposed mechanisms, such as an addition-elimination mechanism versus a direct displacement.

While specific experimental KIE data for Trifloxystrobin is not readily found in the reviewed literature, the principles of KIE provide a robust framework for future research to unravel the intricate details of its transformation pathways.

Deuterium Labeling for Tracing Metabolic Fates in Biological Systems (Non-Human Organisms)

Deuterium-labeled compounds like this compound are instrumental in tracing the metabolic pathways of a substance in biological systems. The use of stable isotopes avoids the complications associated with radioactive labels. Modern analytical instruments, such as high-resolution mass spectrometers, can easily detect the mass shift caused by deuterium incorporation, allowing for the identification and quantification of the parent compound and its metabolites. nih.govmdpi.com

The metabolism of Trifloxystrobin in plants is a critical aspect of understanding its efficacy and potential residues in crops. While studies have been conducted on the metabolism of radiolabeled Trifloxystrobin, the use of this compound offers a complementary approach. fao.org

In a typical plant metabolism study using this compound, the labeled compound would be applied to the plant. At various time points, different parts of the plant (leaves, stems, roots, fruits) would be harvested and extracted. The extracts would then be analyzed by LC-MS or GC-MS to identify and quantify this compound and its deuterated metabolites. This allows for the mapping of the distribution and transformation of the fungicide within the plant.

For example, studies using D2O (heavy water) have shown how deuterium is incorporated into various metabolites in plants, providing insights into active biosynthetic pathways. nih.govfrontiersin.org A similar principle applies when using a labeled compound like this compound. This can help to identify key metabolic reactions such as hydrolysis of the ester group, cleavage of the ether bond, or hydroxylation of the aromatic rings.

A hypothetical study could reveal the rates of formation and accumulation of major metabolites like CGA321113 (the carboxylic acid derivative) in its deuterated form, providing a clear picture of the metabolic flux.

Understanding the metabolism of Trifloxystrobin in non-target organisms is essential for assessing its environmental risk. nih.gov Deuterium labeling with this compound can be a powerful technique in these investigations. Studies have been conducted on the toxicity of Trifloxystrobin to various aquatic species and other non-target organisms. caymanchem.comglpbio.com

Metabolism studies in organisms such as fish, daphnids, or soil microorganisms could be performed by exposing them to this compound. Subsequent analysis of the organisms and their environment (e.g., water, soil) would reveal the extent of uptake, bioaccumulation, and metabolic transformation of the fungicide.

For instance, identifying the deuterated metabolites in an aquatic organism can help determine the detoxification pathways and whether the metabolites are more or less toxic than the parent compound. This information is crucial for a comprehensive ecological risk assessment. While general metabolism studies of Trifloxystrobin in non-target organisms exist, the specific use of this compound for this purpose is not widely documented in the reviewed scientific literature.

Quality Assurance and Reference Material Characterization

Development and Certification of Trifloxystrobin-d6 Reference Standards

The creation of a Certified Reference Material (CRM) for this compound is a meticulous process governed by international standards, such as ISO 17034, which outlines the general requirements for the competence of reference material producers. ansi.org A CRM is a standard of the highest quality, providing certified property values with associated uncertainties and a statement of metrological traceability. inorganicventures.comeuropean-accreditation.org

The certification process begins with a comprehensive purity assessment to identify and quantify any impurities, including organic and inorganic substances, residual solvents, and water content. No single method is capable of determining absolute purity, so a combination of techniques is employed.

Chemical Purity: Techniques like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are used to determine the purity of the this compound material relative to other structurally similar organic compounds.

Residual Solvents: Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), often with headspace sampling, is used to detect and quantify any remaining solvents from the synthesis and purification process.

Water Content: Karl Fischer titration is the standard method for accurately determining the water content in the material.

Inorganic Content: The presence of inorganic impurities (ash) can be determined using techniques like thermogravimetric analysis or by measuring the residue on ignition.

A critical parameter for a deuterated standard is its isotopic enrichment, which defines the percentage of the molecule that contains the desired number of deuterium (B1214612) atoms. This is crucial for its function as an internal standard in mass spectrometry. High-Resolution Mass Spectrometry (HRMS) is the primary technique used to determine the isotopic distribution by precisely measuring the mass-to-charge ratio of the ions and calculating the relative abundance of each isotopologue (d0, d1, d2, etc.). rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the positions of the deuterium labels and provide insight into the isotopic purity. rsc.org

Below is a representative data table summarizing the purity and isotopic enrichment analysis for a batch of this compound CRM.

ParameterMethodTypical Result
Chemical Purity HPLC-UV, qNMR>99.5%
Isotopic Enrichment (% d6) HRMS≥99%
Water Content Karl Fischer Titration<0.1%
Residual Solvents Headspace GC-MS<0.1%
Inorganic Impurities Residue on Ignition<0.05%

This table is illustrative, based on typical specifications for high-purity deuterated standards.

For a reference material to be certified, its assigned property value (e.g., concentration in a solution) must be metrologically traceable to a recognized reference, typically the International System of Units (SI). ansi.orginorganicventures.com Traceability is defined as the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, with each step contributing to the total measurement uncertainty. ansi.orgeuropean-accreditation.org For this compound, this is usually achieved by weighing the high-purity neat material on a calibrated balance and dissolving it in a precise volume of solvent using calibrated volumetric flasks and pipettes.

Key sources of uncertainty for a this compound CRM solution include:

Purity of the neat material: Uncertainty associated with the purity assessment. demarcheiso17025.com

Mass measurement: Uncertainty of the balance used for weighing.

Volumetric equipment: Uncertainty associated with the calibration of flasks and pipettes.

Homogeneity: Uncertainty due to potential variations between different units of the same batch.

Stability: Uncertainty related to the potential degradation of the compound over time.

An example of an uncertainty budget is shown below.

Source of UncertaintyTypeRelative Standard Uncertainty (u)
Characterization (Purity) A/Bu_char
Gravimetric Measurement Bu_grav
Volumetric Measurement Bu_vol
Homogeneity Au_hom
Long-term Stability Au_lts
Short-term Stability (Shipping) Au_sts
Combined Uncertainty (u_c) -√(u_char² + u_grav² + u_vol² + u_hom² + u_lts² + u_sts²)
Expanded Uncertainty (U) at 95% confidence (k=2) -U = u_c * 2

This table illustrates the components of a typical uncertainty budget for a CRM.

Participation in Interlaboratory Comparison and Proficiency Testing Schemes

Once a laboratory develops and validates a method using this compound as an internal standard, it must continuously monitor its performance. Participation in Interlaboratory Comparisons (ILCs) and Proficiency Testing (PT) schemes is a primary way to achieve this and is a mandatory requirement for laboratories accredited under ISO/IEC 17025. gcms.czeuropean-accreditation.orgimeko.info

PT schemes involve a competent provider distributing a homogenous test sample (e.g., a food or environmental matrix spiked with pesticides) to multiple laboratories. imeko.info Each laboratory analyzes the sample using its own methods and reports the results to the provider. The provider then evaluates the performance of each laboratory against pre-established criteria, often by comparing the laboratory's result to an assigned reference value. imeko.info Performance is typically expressed using statistical metrics like the z-score or En number. imeko.info

While a PT scheme may not be for "this compound" itself, laboratories using it as an internal standard to quantify the parent compound, Trifloxystrobin (B1683241), in matrices like honey, fruits, or water would be demonstrating the performance of their entire analytical system. mdpi.compreprints.orglcms.cz Consistent and satisfactory performance in such PT schemes provides objective evidence of the laboratory's competence and the effectiveness of its quality control measures, including the proper use of deuterated internal standards. gcms.cz

Role of Deuterated Standards in Ensuring Analytical Data Quality and Inter-comparability

Deuterated standards like this compound are instrumental in achieving high-quality, reliable, and comparable analytical data, particularly in complex matrices. lcms.czclearsynth.com Their value lies in their chemical and physical similarity to the non-labeled analyte of interest.

The primary roles of this compound in quality assurance include:

Correction for Matrix Effects: In techniques like LC-MS/MS, co-eluting compounds from the sample matrix (e.g., sugars and acids in honey) can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. Because this compound has nearly identical chromatographic retention time and ionization behavior to the native Trifloxystrobin, it experiences the same matrix effects. lcms.czclearsynth.com By calculating the ratio of the analyte response to the internal standard response, these effects are normalized, leading to more accurate results.

Compensation for Procedural Losses: Losses of the analyte can occur at various stages of sample preparation, such as extraction, cleanup, and concentration. By adding a known amount of this compound to the sample at the beginning of the workflow, it acts as a recovery surrogate. Any procedural losses will affect both the analyte and the standard similarly, and the final ratio-based calculation will correct for these losses.

Improved Precision and Accuracy: By correcting for variations in sample processing and instrumental response, deuterated internal standards significantly improve the precision (reproducibility) and accuracy of quantitative measurements. clearsynth.com This allows for lower limits of quantification and greater confidence in the analytical results.

Enhanced Inter-laboratory Comparability: When different laboratories analyze the same samples, variations in methods, equipment, and matrix effects can lead to disparate results. The use of a common, well-characterized deuterated internal standard like this compound is a key strategy for reducing this inter-laboratory variability. nih.gov It provides a common reference point that helps harmonize data, making results from different sources more comparable and reliable for risk assessment and regulatory decisions.

Future Directions in Research on Deuterated Agrochemicals and Trifloxystrobin D6

Emerging Analytical Technologies for Deuterated Compound Analysis and Ultra-Trace Detection

The accurate detection and quantification of agrochemical residues at increasingly lower concentrations are paramount for environmental monitoring and food safety. Deuterated compounds like Trifloxystrobin-d6 are primarily used as internal standards in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to enhance the accuracy and precision of these analyses. glpbio.comcaymanchem.comontosight.ai The distinct mass of the deuterated standard allows it to be differentiated from the non-deuterated target analyte, correcting for variations during sample preparation and analysis. ontosight.ai

Future research is focused on developing and refining analytical techniques capable of ultra-trace detection, pushing the limits of sensitivity into the parts-per-trillion (ppt) range and beyond. mdpi.comscience.gov Innovations in mass spectrometry, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are at the forefront of this endeavor. wiseguyreports.comchromatographyonline.comlcms.cz These technologies offer enhanced selectivity and sensitivity, which is crucial when analyzing complex environmental matrices. mdpi.comlcms.cz

One of the emerging and powerful techniques is molecular rotational resonance (MRR) spectroscopy. rsc.org This method provides highly specific, quantitative analysis of isotopic mixtures without the need for chromatographic separation. rsc.org The unique rotational spectrum of each isotopic variant, which can be accurately predicted using computational methods, allows for precise identification and quantification. rsc.org

Furthermore, advancements in sample preparation and introduction techniques are critical for improving detection limits. Methods like solid-phase microextraction (SPME) and thermal desorption offer efficient and solvent-free ways to concentrate trace amounts of analytes before analysis. at.ua The development of novel sorbent materials for these techniques will likely lead to even greater sensitivity and selectivity for deuterated agrochemicals and their parent compounds.

Integration of Advanced Computational Chemistry Approaches for Isotopic Behavior Modeling

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the behavior of molecules at the atomic level. ethernet.edu.et In the context of deuterated agrochemicals, these approaches offer profound insights into the kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions. zeochem.com This effect can influence a compound's metabolic pathway and environmental persistence. benchchem.com

Advanced computational methods, such as Density Functional Theory (DFT), can be used to model the vibrational frequencies of molecules and predict their spectroscopic properties, including the unique signatures of deuterated analogs in techniques like MRR spectroscopy. rsc.org This synergy between computational prediction and experimental analysis streamlines the identification and quantification of these compounds.

Moreover, computational modeling can simulate the environmental fate and transport of agrochemicals. By understanding how deuteration affects properties like sorption to soil particles, volatility, and susceptibility to degradation pathways (e.g., hydrolysis, photolysis), researchers can develop more accurate models to predict the environmental impact of these substances. rsc.org This predictive capability is invaluable for risk assessment and the development of more environmentally benign agrochemicals.

The integration of computational chemistry also extends to the design and synthesis of new deuterated standards and tracers. researchgate.net By modeling reaction pathways, chemists can devise more efficient and selective methods for deuterium incorporation, ensuring the high isotopic purity required for analytical applications. researchgate.net

Broader Implications of Deuterated Analogs in Environmental Monitoring and Agrochemical Stewardship

The use of deuterated analogs like this compound has significant implications for environmental monitoring and the responsible management of agrochemicals. The enhanced accuracy they bring to residue analysis ensures more reliable data for regulatory agencies and researchers assessing the environmental footprint of pesticides. ontosight.ainemc.usepa.gov This leads to more informed decision-making regarding maximum residue limits (MRLs) in food and water. mdpi.com

Compound-Specific Isotope Analysis (CSIA) is a powerful technique that utilizes the stable isotopic signatures of compounds to trace their sources and degradation pathways in the environment. rsc.orgmdpi.comacs.org While CSIA has traditionally focused on natural isotopic variations, the deliberate introduction of deuterated tracers offers a highly controlled way to study the fate of specific agrochemical applications. benchchem.com This can help differentiate between new and old sources of contamination and elucidate the mechanisms of environmental degradation. mdpi.commdpi.com

The insights gained from studying deuterated agrochemicals contribute to the principles of agrochemical stewardship, which aims to maximize the benefits of pest control while minimizing negative impacts on human health and the environment. apvma.gov.au By providing a clearer understanding of how pesticides behave in the environment, research on deuterated analogs can inform best practices for application, leading to reduced usage and lower environmental residues. pmarketresearch.com

Q & A

Q. What are the optimal methods for synthesizing and characterizing Trifloxystrobin-d6 to ensure isotopic purity?

  • Methodological Guidance : Deuterium-labeled compounds like this compound require controlled synthesis using deuterated reagents (e.g., D₂O or deuterated solvents) to replace hydrogen atoms at specific positions. Post-synthesis, confirm isotopic purity via:
    • Nuclear Magnetic Resonance (NMR) : Compare peak shifts between non-deuterated and deuterated analogs to confirm labeling efficiency .
    • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion clusters (e.g., m/z shifts due to deuterium substitution) .
    • Purity Assessment : Combine HPLC with UV detection to ensure >98% chemical purity, as required for reproducibility in biological assays .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental or biological matrices?

  • Methodological Guidance :
    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ isotope dilution techniques, using this compound as an internal standard to correct for matrix effects. Optimize chromatographic conditions to resolve deuterated and non-deuterated forms .
    • Quality Control : Validate methods using spike-recovery experiments in target matrices (e.g., soil, plasma) to ensure accuracy (85–115% recovery) and precision (RSD <15%) .
    • Isotope Effects : Account for deuterium’s impact on retention times and ionization efficiency during method development .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported environmental persistence data for this compound?

  • Methodological Guidance :
    • Controlled Degradation Studies : Simulate environmental conditions (pH, UV exposure, microbial activity) in lab-scale microcosms. Monitor degradation kinetics using LC-MS/MS and compare results with field studies to identify confounding variables (e.g., temperature fluctuations) .
    • Data Harmonization : Apply meta-analysis frameworks (e.g., PRISMA) to aggregate datasets, identifying outliers or methodological inconsistencies (e.g., variations in extraction protocols) .
    • Statistical Modeling : Use multivariate regression to isolate factors (e.g., organic matter content) that disproportionately influence degradation rates .

Q. What strategies are effective for elucidating the mechanism of action of this compound in non-target organisms?

  • Methodological Guidance :
    • Omics Approaches : Conduct transcriptomic or proteomic profiling of exposed organisms (e.g., Daphnia magna) to identify dysregulated pathways. Compare results with non-deuterated Trifloxystrobin to assess isotope-specific effects .
    • Isotope Tracing : Use stable isotope-assisted metabolomics to track deuterium incorporation into cellular metabolites, revealing metabolic interference .
    • Dose-Response Modeling : Calculate EC₅₀ values for developmental endpoints (e.g., embryo mortality) and compare with non-deuterated analogs to evaluate toxicity modulation .

Q. How should researchers address discrepancies in isotopic dilution effects when using this compound as an internal standard?

  • Methodological Guidance :
    • Cross-Validation : Compare quantification results using deuterated vs. ¹³C-labeled internal standards to identify isotope-specific matrix interferences .
    • Calibration Curve Adjustments : Incorporate correction factors for deuterium’s kinetic isotope effects (KIEs) in ionization efficiency, particularly in electrospray ionization (ESI)-MS .
    • Collaborative Studies : Share datasets with analytical consortia (e.g., NIST-led initiatives) to establish standardized protocols for deuterated compound quantification .

Data Presentation & Reproducibility

Q. What are the best practices for reporting synthetic and analytical data on this compound to ensure reproducibility?

  • Methodological Guidance :
    • Detailed Supplemental Information : Provide raw NMR/MS spectra, chromatograms, and step-by-step synthesis protocols in supplementary files, adhering to journal guidelines (e.g., Beilstein Journal’s requirements for compound characterization) .
    • Figure Standardization : Ensure all graphs (e.g., dose-response curves) include labeled axes, error bars, and statistical annotations. Avoid overcrowding figures with redundant data .
    • Ethical Data Sharing : Deposit datasets in repositories like Zenodo or Figshare with unique DOIs, enabling independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.